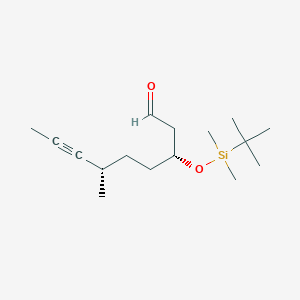
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal is an organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsiloxy group, and a nonynal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the nonynal chain through a series of coupling reactions. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The tert-butyl and dimethylsiloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal involves its interaction with specific molecular targets. The tert-butyl and dimethylsiloxy groups can influence the compound’s reactivity and binding affinity. The nonynal chain can participate in various chemical transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-octynal: Similar structure but with a shorter carbon chain.
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-decanal: Similar structure but with a longer carbon chain.
Propriétés
Numéro CAS |
646994-44-7 |
|---|---|
Formule moléculaire |
C16H30O2Si |
Poids moléculaire |
282.49 g/mol |
Nom IUPAC |
(3R,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-methylnon-7-ynal |
InChI |
InChI=1S/C16H30O2Si/c1-8-9-14(2)10-11-15(12-13-17)18-19(6,7)16(3,4)5/h13-15H,10-12H2,1-7H3/t14-,15-/m1/s1 |
Clé InChI |
SWOOVTJWGQZDKY-HUUCEWRRSA-N |
SMILES isomérique |
CC#C[C@@H](C)CC[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC#CC(C)CCC(CC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



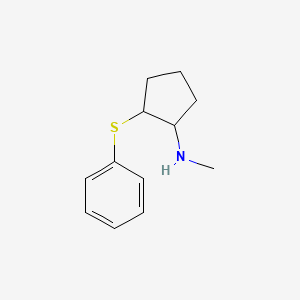
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
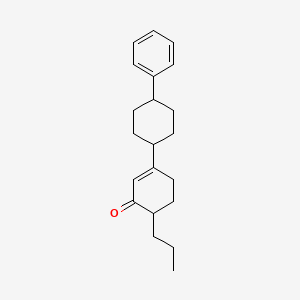
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
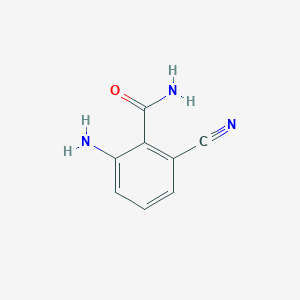
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
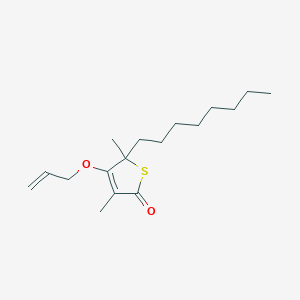
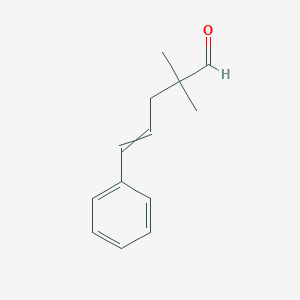
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)


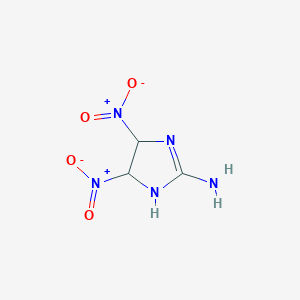
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
